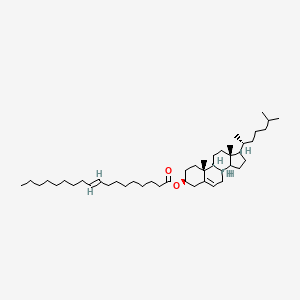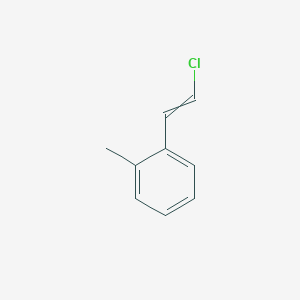
Phosphocreatine (disodium hydrate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphocreatine disodium salt hydrate is a compound that is primarily found in the skeletal muscles of vertebrates. It serves a critical role as a rapidly acting energy buffer for muscle cell actions like contractions via its ability to regenerate adenosine triphosphate (ATP) from adenosine diphosphate (ADP) .
Synthesis Analysis
Phosphocreatine is synthesized using a novel method that utilizes a new guanylating agent characterized by high reactivity. The obtained product is cleaved first with acidic conditions to obtain the phosphocreatine prodrug (phosphocreatine ethyl ester) and then with an enzymatic method to obtain the phosphocreatine .Molecular Structure Analysis
The molecular structure of Phosphocreatine disodium salt hydrate has been characterized using a range of analytical techniques including X-ray powder diffraction (XRPD), FTIR, Raman spectroscopy, hot-stage microscopy (HSM), thermogravimetric analysis, and differential scanning calorimetry .Chemical Reactions Analysis
Phosphocreatine disodium salt hydrate is known for its quickest form of regeneration using enzyme creatine kinase .Physical And Chemical Properties Analysis
Phosphocreatine disodium salt hydrate is a white powder that is soluble in water .Aplicaciones Científicas De Investigación
Energy Buffer in Muscle Tissue
Phosphocreatine (disodium hydrate) serves as an energy buffer in muscle tissues. It plays a crucial role in maintaining energy homeostasis within muscle cells by providing phosphate for ADP-ATP conversion. This process is vital during periods of high energy demand, such as intense physical activity, where it helps in the quick regeneration of ATP .
Cardiac Arrest and Ischemic Conditions
In medical research, Phosphocreatine has been utilized to study its effects on induced temporary cardiac arrest . Its role in protecting against anoxic and ischemic damage to brain neurons is of particular interest, as it acts as a non-oxidative reservoir of high-energy phosphate .
Neuroprotection
The compound’s potential for neuroprotection is explored in contexts of anoxic and ischemic brain injury. By serving as a high-energy phosphate reservoir, Phosphocreatine can aid in the prevention of neuronal damage during events that compromise the brain’s oxygen supply .
Cocaine Addiction Research
Phosphocreatine has been applied in studies examining the modulation of adenosine A(2A) receptors in the nucleus accumbens. This research is significant for understanding cocaine addiction and seeking behaviors, as these receptors are implicated in the reward pathways affected by cocaine use .
Cancer Research
This compound is also useful in cancer research , particularly in studying nasopharyngeal carcinoma cells. The ability of Phosphocreatine to influence energy metabolism in cancer cells is a valuable aspect for researchers exploring new therapeutic approaches .
Molecular Biology and Biochemistry
In molecular biology and biochemistry, Phosphocreatine is used as a component in various buffers, such as Xenopus buffer (XB) and M5+ buffer , to facilitate experiments like protein translocation assays and polarized total internal reflection fluorescence (polTIRF) experiments. Its role in ATP regenerating systems is essential for these types of studies .
Mecanismo De Acción
Target of Action
Phosphocreatine (disodium hydrate), also known as creatine phosphate, is primarily found in the skeletal muscles of vertebrates . It serves a critical role as a rapidly acting energy buffer for muscle cell actions like contractions . Its primary target is the energy metabolism system within muscle cells .
Mode of Action
Phosphocreatine interacts with its targets by regenerating adenosine triphosphate (ATP) from adenosine diphosphate (ADP) . This process is facilitated by the enzyme creatine kinase . By doing so, it provides a rapid source of energy for muscle cell actions, particularly contractions .
Biochemical Pathways
Phosphocreatine is part of the creatine kinase–phosphocreatine circuit, also known as the phosphocreatine shuttle . This system mediates the stoichiometric transphosphorylation of phosphate from mitochondrial or glycolytic ATP to phosphocreatine . The regenerated ATP can then be used to maintain high local ATP:ADP ratios, crucial for energy-demanding processes like muscle contractions .
Pharmacokinetics
Phosphocreatine exhibits rapid elimination from the body, regardless of animal species and humans . Most of the phosphocreatine entering the systemic circulation is converted to creatine . Intravenous administration of phosphocreatine results in elevated ATP levels in the heart and red blood cells .
Result of Action
The primary result of phosphocreatine’s action is the maintenance of energy homeostasis in muscle cells . By regenerating ATP from ADP, phosphocreatine ensures that muscle cells have a sufficient energy supply for contractions . This can potentially increase short bursts of muscle strength or energy .
Action Environment
The action of phosphocreatine can be influenced by various environmental factors. For instance, conditions caused by energy shortage or increased energy requirements, such as ischemic stroke and other cerebrovascular diseases, may enhance the therapeutic potential of phosphocreatine . Additionally, it is taken as a supplement by some professional athletes, possibly to increase short bursts of muscle strength or energy .
Direcciones Futuras
Phosphocreatine disodium salt hydrate is useful to study nasopharyngeal carcinoma cells and induced temporary cardiac arrest. It also evaluates the effects of adenosine A (2A) receptor modulation in the nucleus accumbens on cocaine seeking in rats . Additionally, it has been used in supplementation studies to improve muscular strength, power, and endurance .
Propiedades
IUPAC Name |
disodium;2-[methyl-(N'-phosphonatocarbamimidoyl)amino]acetic acid;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N3O5P.2Na.H2O/c1-7(2-3(8)9)4(5)6-13(10,11)12;;;/h2H2,1H3,(H,8,9)(H4,5,6,10,11,12);;;1H2/q;2*+1;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVYPOKBYRXZKS-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=NP(=O)([O-])[O-])N.O.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N3Na2O6P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphocreatine (disodium hydrate) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1Z)-1,2-Difluoro-1-propen-1-yl]-1,3-benzothiazole](/img/structure/B1144305.png)

![3,3-Dimethylbicyclo[2.2.1]heptane-2-methanol](/img/structure/B1144312.png)

